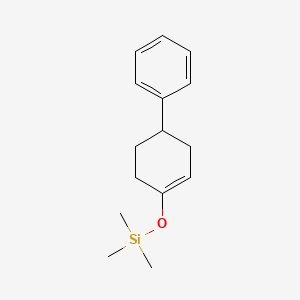
4-Phenyl-1-trimethylsilyloxy-1-cyclohexene
概要
説明
4-Phenyl-1-trimethylsilyloxy-1-cyclohexene is an organosilicon compound characterized by the presence of a phenyl group, a trimethylsilyloxy group, and a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-trimethylsilyloxy-1-cyclohexene typically involves the reaction of 4-phenylcyclohexanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an enolate intermediate, which subsequently reacts with trimethylsilyl chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, efficient mixing, and precise control of temperature and pressure to achieve the desired outcome.
化学反応の分析
Types of Reactions
4-Phenyl-1-trimethylsilyloxy-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Phenylcyclohexanone or phenylcyclohexanol.
Reduction: Phenylcyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives.
科学的研究の応用
4-Phenyl-1-trimethylsilyloxy-1-cyclohexene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with unique properties.
Pharmaceuticals: It is explored for its potential use in drug development and medicinal chemistry.
Catalysis: The compound is studied for its role in catalytic reactions, particularly in the formation of carbon-carbon bonds.
作用機序
The mechanism of action of 4-Phenyl-1-trimethylsilyloxy-1-cyclohexene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyloxy group enhances the compound’s reactivity by stabilizing intermediates and facilitating the formation of new bonds. The phenyl group contributes to the compound’s stability and influences its reactivity through electronic effects.
類似化合物との比較
Similar Compounds
- 1-Phenyl-1-trimethylsiloxyethylene
- 1-Trimethylsiloxycyclopentene
- Trimethylsiloxy-1-cyclohexene
Uniqueness
4-Phenyl-1-trimethylsilyloxy-1-cyclohexene is unique due to the combination of a phenyl group and a trimethylsilyloxy group on a cyclohexene ring. This structural arrangement imparts distinct chemical properties, making it a valuable compound in various applications. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specific synthetic and industrial processes.
特性
分子式 |
C15H22OSi |
|---|---|
分子量 |
246.42 g/mol |
IUPAC名 |
trimethyl-(4-phenylcyclohexen-1-yl)oxysilane |
InChI |
InChI=1S/C15H22OSi/c1-17(2,3)16-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-8,11,14H,9-10,12H2,1-3H3 |
InChIキー |
PHEOJPAYHOJPBN-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1=CCC(CC1)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














